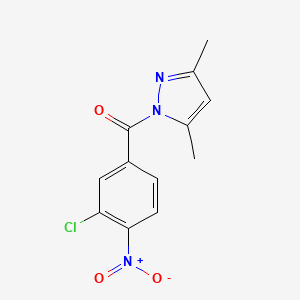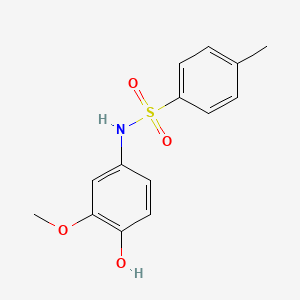
N'-(cyclohexylcarbonyl)-2-hydroxy-3-methylbenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclohexylcarbonyl)-2-hydroxy-3-methylbenzohydrazide, commonly known as CHX-1, is a hydrazide compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has shown promising results in various studies, indicating its potential as a drug candidate for the treatment of various diseases.
Wirkmechanismus
CHX-1 exerts its anti-cancer effects by inhibiting the activity of the proteasome. The proteasome is responsible for degrading proteins that are no longer needed by the cell. Inhibition of the proteasome leads to the accumulation of unwanted proteins, which ultimately leads to cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, CHX-1 has also been shown to have anti-inflammatory properties. Studies have shown that CHX-1 can inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CHX-1 in lab experiments is that it is relatively easy to synthesize. Additionally, CHX-1 has been shown to have low toxicity in animal models, making it a potentially safe therapeutic agent. However, one limitation of using CHX-1 in lab experiments is that it is not very water-soluble, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on CHX-1. One area of interest is the development of more water-soluble derivatives of CHX-1, which could improve its efficacy in certain experimental settings. Additionally, further studies are needed to investigate the potential use of CHX-1 in treating other diseases beyond cancer and inflammation. Finally, there is a need for more studies to investigate the potential side effects of CHX-1 in humans, as well as its potential interactions with other drugs.
Synthesemethoden
The synthesis of CHX-1 involves the reaction of 2-hydroxy-3-methylbenzoic acid with cyclohexyl isocyanate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This reaction produces the intermediate, N-(cyclohexylcarbonyl)-2-hydroxy-3-methylbenzoic acid, which is then treated with hydrazine hydrate to yield CHX-1.
Wissenschaftliche Forschungsanwendungen
CHX-1 has been extensively studied for its potential use in treating cancer. Studies have shown that CHX-1 can induce cell death in cancer cells by inhibiting the activity of the proteasome, a cellular complex responsible for degrading proteins. Additionally, CHX-1 has been shown to inhibit the growth of tumors in animal models.
Eigenschaften
IUPAC Name |
N'-(cyclohexanecarbonyl)-2-hydroxy-3-methylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-10-6-5-9-12(13(10)18)15(20)17-16-14(19)11-7-3-2-4-8-11/h5-6,9,11,18H,2-4,7-8H2,1H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQGFAMSVBGDBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NNC(=O)C2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(cyclohexylcarbonyl)-2-hydroxy-3-methylbenzohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5717405.png)
![2-methoxybenzaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5717412.png)
![N,N-diethyl-N'-(2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)-1,3-propanediamine](/img/structure/B5717420.png)

![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5717423.png)
![2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5717448.png)
![N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5717456.png)
![7-[2-(4-biphenylyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5717459.png)



